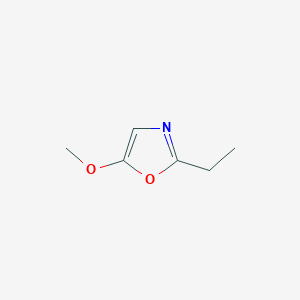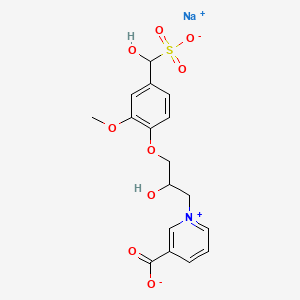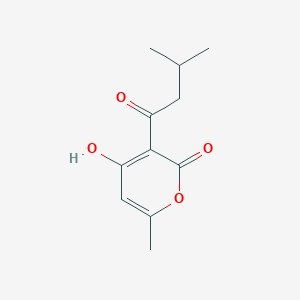phosphanium bromide CAS No. 71864-02-3](/img/structure/B14465858.png)
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The structure of this compound includes a triphenylphosphonium group attached to a bromide ion, with a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-(2-methyl-1,3-dioxolan-2-yl)ethyl bromide. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Addition Reactions: The compound can add to unsaturated substrates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like hydroxide ions, cyanide ions, and amines. Reactions are typically carried out in polar solvents such as water, ethanol, or dimethyl sulfoxide (DMSO), under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with hydroxide ions yield the corresponding alcohol, while reactions with cyanide ions produce nitriles.
科学研究应用
Chemistry
In chemistry, 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of various organic compounds .
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. It is also investigated for its antimicrobial properties .
Industry
In the industrial sector, 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is used in the production of specialty chemicals and as a catalyst in polymerization reactions .
作用机制
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide involves its ability to act as a nucleophilic catalyst. The triphenylphosphonium group can stabilize transition states and intermediates, facilitating various chemical transformations. The bromide ion can also participate in ionic interactions, enhancing the compound’s reactivity .
相似化合物的比较
Similar Compounds
Similar compounds include other phosphonium salts such as:
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium chloride
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium iodide
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium fluoride
Uniqueness
What sets 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide apart from similar compounds is its specific reactivity and stability. The presence of the bromide ion provides unique ionic properties that can be exploited in various chemical reactions. Additionally, the 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group offers steric and electronic effects that influence the compound’s behavior in different environments .
属性
CAS 编号 |
71864-02-3 |
|---|---|
分子式 |
C24H26BrO2P |
分子量 |
457.3 g/mol |
IUPAC 名称 |
2-(2-methyl-1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-24(25-18-19-26-24)17-20-27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16H,17-20H2,1H3;1H/q+1;/p-1 |
InChI 键 |
COSQYKWVXJKFPV-UHFFFAOYSA-M |
规范 SMILES |
CC1(OCCO1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)


![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)

![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)


![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)


![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)

